S32826

Description

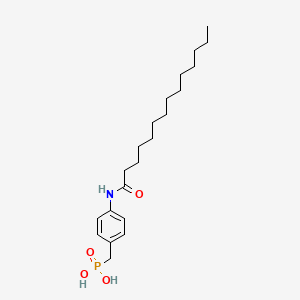

Structure

2D Structure

Properties

IUPAC Name |

[4-(tetradecanoylamino)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXAHVRWFHOKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657694 | |

| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096770-84-1 | |

| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and History of S32826: A Potent Nanomolar Autotaxin Inhibitor

For Immediate Release

A deep dive into the discovery, mechanism of action, and experimental validation of S32826, a seminal inhibitor of the enzyme autotaxin, provides a comprehensive resource for researchers in drug discovery and development. This technical guide outlines the history of this compound, from its initial high-throughput screening to its characterization as a potent tool compound for in vitro and ex vivo studies of the autotaxin-lysophosphatidic acid (LPA) signaling axis. While its poor pharmacokinetic properties have limited its in vivo applications, the discovery of this compound marked a significant milestone in the development of autotaxin inhibitors.

Executive Summary

This compound, chemically identified as [4-(tetradecanoylamino)benzyl]phosphonic acid, emerged from a systematic screening of several thousand compounds as a highly potent, nanomolar inhibitor of autotaxin (ATX).[1][2] This document provides a detailed account of its discovery, its inhibitory activity against various ATX isoforms, and the experimental protocols utilized in its characterization. Quantitative data on its efficacy and selectivity are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive technical resource for researchers and scientists engaged in the field of drug development, particularly those targeting the ATX-LPA pathway.

Discovery and History

The discovery of this compound was the result of a large-scale screening effort aimed at identifying inhibitors of the phosphodiesterase activity of autotaxin.[1][2] A colorimetric assay was employed to screen a library of several thousand compounds, leading to the identification of this compound as a promising hit.[1][2] Subsequent validation and characterization confirmed its potent inhibitory effect on the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), the primary physiological function of autotaxin.[1][2] Although this compound demonstrated excellent in vitro potency, its development for in vivo applications was hampered by poor stability and bioavailability.[1][2] Nevertheless, it remains a valuable pharmacological tool for elucidating the role of autotaxin in various pathological conditions in cellular models.[1][2]

Quantitative Data

The inhibitory potency of this compound has been determined through various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Enzyme Source | Substrate | IC50 Value |

| Phosphodiesterase Assay | Recombinant human ATX β | p-nitrophenyl-ppp | 9 nM |

| LysoPLD Assay (Fluorescence) | Recombinant human ATX β | - | 5.6 nM |

| LysoPLD Assay (Autoradiography) | Recombinant human ATX β | [14C]LPC | 47 nM |

| LPA Release Assay | 3T3-F442A adipocytes | Endogenous | 90 nM |

Table 1: In Vitro Potency of this compound Against Autotaxin. This table presents the half-maximal inhibitory concentration (IC50) values of this compound determined in different assay formats.

| Target | Assay Type | IC50 Value |

| Src kinase | Kinase assay | ~ 6 µM |

| PTP-1B | Phosphatase assay | ~ 15 µM |

| 29 other receptors and enzymes | Various | Little to no activity |

Table 2: Selectivity Profile of this compound. This table showcases the selectivity of this compound for autotaxin over other enzymes and receptors.

Signaling Pathway

Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid that acts on a family of G protein-coupled receptors (GPCRs) to elicit a wide range of cellular responses, including cell proliferation, migration, and survival. The inhibition of autotaxin by this compound blocks the synthesis of LPA, thereby attenuating these downstream signaling events.

Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Screening (Colorimetric Assay)

This assay was used for the initial screening of the chemical library to identify inhibitors of autotaxin's phosphodiesterase activity.

-

Principle: The assay measures the hydrolysis of the artificial substrate p-nitrophenyl-ppp by autotaxin, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

-

Materials:

-

Recombinant human autotaxin β

-

p-nitrophenyl-ppp (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)

-

Test compounds (dissolved in DMSO)

-

384-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Add 2 µL of test compound solution to each well of a 384-well plate.

-

Add 50 µL of a solution containing recombinant human autotaxin β in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the substrate p-nitrophenyl-ppp solution in assay buffer.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition relative to a control without inhibitor.

-

[14C]Lyso-phosphatidylcholine Conversion Assay (LysoPLD Assay)

This assay confirms the inhibitory activity of compounds on the physiologically relevant lysoPLD activity of autotaxin.

-

Principle: This method measures the conversion of radiolabeled [14C]lysophosphatidylcholine ([14C]LPC) to [14C]lysophosphatidic acid ([14C]LPA) by autotaxin. The radiolabeled product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.

-

Materials:

-

Recombinant human autotaxin β

-

[14C]LPC (radiolabeled substrate)

-

Unlabeled LPC

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

Test compounds (dissolved in DMSO)

-

TLC plates (e.g., silica gel 60)

-

Developing solvent (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v)

-

Phosphorimager or liquid scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, unlabeled LPC, and [14C]LPC.

-

Add the test compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding recombinant human autotaxin β.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).

-

Vortex and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate using the appropriate solvent system.

-

Visualize and quantify the [14C]LPA and [14C]LPC spots using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

-

Calculate the percentage of inhibition.

-

Experimental Workflow

The discovery and characterization of this compound followed a logical and systematic workflow, from initial high-throughput screening to detailed in vitro validation.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound was a pivotal moment in the field of autotaxin research. As a potent and selective nanomolar inhibitor, it has served as an invaluable tool for dissecting the complex roles of the autotaxin-LPA signaling axis in health and disease. While its journey as a potential therapeutic was cut short by unfavorable pharmacokinetic properties, the knowledge gained from its discovery and characterization has paved the way for the development of a new generation of autotaxin inhibitors with improved drug-like properties, some of which are now in clinical trials. This technical guide provides a comprehensive overview of this seminal molecule, offering valuable insights for researchers dedicated to the ongoing exploration of this important therapeutic target.

References

An In-depth Technical Guide to the Chemical Structure and Properties of S32826

For Researchers, Scientists, and Drug Development Professionals

Abstract

S32826, chemically identified as [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent, nanomolar inhibitor of the enzyme autotaxin (ATX).[1] Autotaxin is a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] LPA plays a crucial role in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival, making the ATX-LPA signaling axis a significant target in therapeutic areas such as oncology and metabolic diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, serving as a vital resource for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is an organophosphonate compound characterized by a phosphonic acid head group, a central phenyl ring, and a long N-acyl chain. This amphipathic structure is crucial for its interaction with the active site of autotaxin.

Chemical Name: [4-(tetradecanoylamino)benzyl]phosphonic acid Molecular Formula: C₂₁H₃₆NO₄P Molecular Weight: 413.49 g/mol

While detailed experimental data on the physicochemical properties of this compound are not extensively published, the table below summarizes its key identifiers and known characteristics. For comparative purposes, data for the related parent compound, benzylphosphonic acid, are also included.

| Property | This compound | Benzylphosphonic Acid (for comparison) |

| Molecular Formula | C₂₁H₃₆NO₄P | C₇H₉O₃P |

| Molecular Weight | 413.49 g/mol | 172.12 g/mol [3] |

| CAS Number | 1103672-43-0 (for disodium salt)[4] | 6881-57-8[3] |

| Physical Form | Solid | Solid[3] |

| Melting Point | Not Reported | 173-178 °C[3] |

| Solubility | Poor aqueous solubility | Not Reported |

| In Vivo Stability | Poor[1] | Not Applicable |

| Bioavailability | Poor[1] | Not Applicable |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of autotaxin. ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline.[5] By blocking this conversion, this compound effectively reduces the levels of extracellular LPA.

LPA, in turn, acts as a potent signaling molecule by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[5][6] The activation of these receptors initiates a cascade of downstream signaling events that are highly dependent on the specific G protein to which the receptor is coupled (Gαi/o, Gαq/11, Gα12/13, and Gαs).[6][7] These pathways ultimately regulate a wide array of cellular functions, including:

-

Cell Proliferation and Survival: Primarily mediated through the PI3K/Akt and MAPK/ERK pathways.

-

Cell Migration and Cytoskeletal Reorganization: Largely controlled by the Rho/ROCK pathway.

-

Calcium Mobilization: Triggered by the PLC/IP₃ pathway.

The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the inhibitory action of this compound.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory effect of this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of autotaxin, with inhibitory constants in the low nanomolar range. It has been shown to be effective against various isoforms of autotaxin (α, β, and γ).[8][9] The tables below summarize the key in vitro efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin

| Assay Type | Substrate | Measured Activity | IC₅₀ (nM) | Reference |

| Overall Autotaxin Inhibition | Not Specified | Overall Inhibition | 8.8 | [8][9] |

| Phosphodiesterase Activity (Colorimetric) | p-nitrophenyl-5'-thymidine monophosphate | Phosphodiesterase | 9 | [4] |

| LysoPLD Activity (Fluorescence) | Not Specified | Lysophospholipase D | 5.6 | [4] |

| LysoPLD Activity (Radiometric) | [¹⁴C]LPC | Lysophospholipase D | 47 | [4] |

Table 2: Cellular Activity of this compound

| Cell Line/System | Biological Effect | IC₅₀ (nM) | Reference |

| 3T3-F442A Adipocytes | Inhibition of LPA Release | 90 | [4][8] |

| Human OVCAR-3 Ovarian Carcinoma | Cytostatic Effect (not cytotoxic) | >1000 | [10] |

Experimental Protocols

The following sections provide an overview of the methodologies used in the synthesis and biological evaluation of this compound.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound has not been published, a representative synthesis can be conceptualized based on standard methods for the preparation of benzylphosphonic acids. The synthesis would likely involve two key steps: the formation of a phosphonate ester via a Michaelis-Arbuzov or similar reaction, followed by hydrolysis to the phosphonic acid.

Step 1: Synthesis of Diethyl [4-(tetradecanoylamino)benzyl]phosphonate

-

Reaction: The synthesis would likely start with a suitable 4-aminobenzylphosphonate derivative. The amino group would then be acylated with tetradecanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to form the amide bond.

-

Purification: The resulting diethyl [4-(tetradecanoylamino)benzyl]phosphonate would be purified using standard techniques such as column chromatography.

Step 2: Hydrolysis to [4-(tetradecanoylamino)benzyl]phosphonic acid (this compound)

-

Reaction: The purified phosphonate ester would then be hydrolyzed to the final phosphonic acid. A common method for this transformation is refluxing with concentrated hydrochloric acid.[11][12][13][14]

-

Purification: The final product, this compound, would precipitate upon cooling and could be collected by filtration and further purified by recrystallization.

The following diagram outlines the logical workflow for the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Autotaxin Inhibition Assays

The inhibitory potency of this compound against autotaxin was determined using multiple assay formats.

4.2.1. Colorimetric Assay (for High-Throughput Screening)

-

Principle: This assay measures the phosphodiesterase activity of autotaxin using an artificial colorimetric substrate, such as p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP). The hydrolysis of pNP-TMP by autotaxin releases p-nitrophenolate, which can be quantified spectrophotometrically at approximately 405 nm.

-

Protocol Outline:

-

Recombinant autotaxin is incubated with the test compound (this compound) at various concentrations in a suitable buffer (e.g., Tris-HCl with relevant salts).

-

The enzymatic reaction is initiated by the addition of the pNP-TMP substrate.

-

The plate is incubated at 37°C for a defined period.

-

The absorbance at 405 nm is measured using a microplate reader.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

-

4.2.2. Radiolabeled LPC to LPA Conversion Assay

-

Principle: This assay directly measures the lysophospholipase D (lysoPLD) activity of autotaxin using its natural substrate, lysophosphatidylcholine (LPC), in a radiolabeled form ([¹⁴C]LPC). The product, [¹⁴C]LPA, is then separated from the unreacted substrate and quantified.

-

Protocol Outline:

-

Autotaxin is pre-incubated with this compound at various concentrations.

-

The reaction is started by the addition of [¹⁴C]lyso-phosphatidylcholine.

-

The reaction mixture is incubated at 37°C.

-

The reaction is stopped, and the lipids are extracted.

-

The lipid extract is spotted on a thin-layer chromatography (TLC) plate to separate [¹⁴C]LPC and [¹⁴C]LPA.

-

The radioactivity corresponding to the [¹⁴C]LPA spot is quantified using a phosphorimager or by scraping the silica and performing liquid scintillation counting.

-

The IC₅₀ value is calculated based on the reduction in [¹⁴C]LPA formation.

-

Applications in Cellular Models

This compound has been utilized as a pharmacological tool to probe the role of the autotaxin-LPA axis in various cellular processes relevant to disease.

-

Diabesity: In cellular models of diabetes and obesity, such as the 3T3-F442A adipocyte cell line, this compound has been shown to inhibit the release of LPA.[4][8] This is significant as LPA is known to be involved in adipocyte differentiation and function.

-

Oncology: The ATX-LPA pathway is implicated in cancer progression, including cell proliferation, migration, and metastasis. This compound has demonstrated a moderate cytostatic (growth-inhibiting) but not cytotoxic (cell-killing) effect on human OVCAR-3 ovarian carcinoma cells.[10] This suggests that inhibiting autotaxin could be a viable strategy to control tumor growth.

Limitations and Future Perspectives

A significant limitation of this compound is its poor in vivo stability and/or bioavailability, which has precluded its use in animal models and, consequently, its development as a therapeutic agent.[1] However, its high potency and selectivity make it an invaluable research tool for the in vitro validation of autotaxin as a therapeutic target in various pathologies.

Future research efforts may focus on modifying the structure of this compound to improve its pharmacokinetic properties while retaining its high inhibitory potency. Such second-generation inhibitors could have significant therapeutic potential in the treatment of cancer, fibrosis, and inflammatory diseases where the autotaxin-LPA signaling pathway is dysregulated.

Conclusion

This compound is a pioneering nanomolar inhibitor of autotaxin that has been instrumental in elucidating the role of the ATX-LPA signaling axis in various disease models. This technical guide has provided a detailed overview of its chemical structure, biological activity, and the experimental methodologies associated with its characterization. Despite its limitations for in vivo applications, this compound remains a cornerstone compound for researchers in the field and a critical reference for the ongoing development of novel autotaxin inhibitors with therapeutic potential.

References

- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool [pubmed.ncbi.nlm.nih.gov]

- 2. Diabetes-associated breast cancer is molecularly distinct and shows a DNA damage repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Hydrophobic Pocket of Autotaxin with Virtual Screening of Inhibitors Identifies a Common Aromatic Sulfonamide Structural Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 8. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. US20070004937A1 - Methods for the preparation of phosphonic acid derivatives - Google Patents [patents.google.com]

- 12. Methods for the preparation of phosphonic acid derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

S32826 as a Pharmacological Tool for Lysophosphatidic Acid (LPA) Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on numerous cell types, signaling through a family of G protein-coupled receptors (GPCRs). The intricate role of LPA in both physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis, has made the LPA signaling axis a focal point of research. A key enzyme in the production of extracellular LPA is autotaxin (ATX), which catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. Pharmacological inhibition of ATX is a powerful strategy to probe the functions of the LPA signaling pathway. S32826 is a potent and selective inhibitor of autotaxin, making it a valuable pharmacological tool for in vitro and ex vivo studies aimed at elucidating the roles of the ATX-LPA axis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows. However, it is important to note that the poor in vivo stability and bioavailability of this compound currently limit its application to cellular and tissue-based models.[1]

Introduction to the Autotaxin-LPA Signaling Axis

Lysophosphatidic acid (LPA) is a small glycerophospholipid that acts as an extracellular signaling molecule.[1] It is produced from lysophosphatidylcholine (LPC) primarily through the enzymatic action of autotaxin (ATX), a secreted lysophospholipase D.[1] LPA mediates its diverse biological effects by activating at least six cognate G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[2] These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a wide range of downstream signaling cascades.[2]

The major signaling pathways activated by LPA receptors include:

-

Gαi/o: Inhibition of adenylyl cyclase and activation of the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[3][4]

-

Gαq/11: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4]

-

Gα12/13: Activation of the small GTPase Rho, which regulates the actin cytoskeleton, cell shape, and migration.[3]

-

Gαs: Stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]

The dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, including cancer, fibrosis, inflammation, and metabolic diseases.[5] Therefore, pharmacological tools that can modulate this pathway are essential for both basic research and drug development.

This compound: A Potent Autotaxin Inhibitor

This compound, with the chemical name [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent and selective inhibitor of autotaxin.[1] It acts by targeting the enzymatic site of ATX, thereby preventing the conversion of LPC to LPA.[1] this compound has been shown to be effective against various isoforms of autotaxin.[1]

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay System | Reference |

| IC50 | 8.8 nM | Recombinant Autotaxin β | |

| IC50 | 90 nM | LPA release from 3T3-F442A adipocytes | |

| Maximal Inhibition | 80% at 500 nM | LPA release from 3T3-F442A adipocytes |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Observation | Reference |

| In vivo stability | Poor | [1] |

| Bioavailability | Poor | [1] |

Table 2: In Vivo Properties of this compound

Experimental Protocols

The following protocols provide detailed methodologies for using this compound as a pharmacological tool in key cellular assays to study the ATX-LPA signaling axis.

Autotaxin Activity Assay

This protocol is designed to confirm the inhibitory effect of this compound on ATX activity in a cell-free system using a fluorogenic substrate.

Materials:

-

Recombinant human autotaxin

-

Fluorogenic ATX substrate (e.g., FS-3)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add a fixed amount of recombinant autotaxin to each well.

-

Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic ATX substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the this compound concentration to determine the IC50 value.

Inhibition of LPA Release from Adipocytes

This protocol describes how to assess the effect of this compound on the release of LPA from cultured adipocytes.

Materials:

-

3T3-F442A preadipocytes

-

Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

-

This compound

-

Serum-free medium

-

Method for LPA extraction and quantification (e.g., LC-MS/MS)

Procedure:

-

Culture 3T3-F442A preadipocytes to confluence.

-

Induce differentiation into adipocytes by treating the cells with differentiation medium for several days.

-

Once differentiated, wash the adipocytes with serum-free medium.

-

Treat the adipocytes with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control in serum-free medium for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Extract LPA from the supernatant using an appropriate method (e.g., liquid-liquid extraction).

-

Quantify the amount of LPA in the extracts using a sensitive technique like LC-MS/MS.

-

Normalize the LPA levels to the total protein content of the cells in each well.

-

Plot the normalized LPA levels against the this compound concentration to determine the IC50 for LPA release.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines the use of this compound to investigate the role of the ATX-LPA axis in collective cell migration.

Materials:

-

Cell line of interest (e.g., cancer cell line known to respond to LPA)

-

Complete growth medium

-

This compound

-

Sterile pipette tip or cell scraper

-

Microscope with live-cell imaging capabilities

Procedure:

-

Seed the cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with serum-free medium to remove dislodged cells.

-

Add serum-free medium containing different concentrations of this compound or vehicle control to the wells.

-

Place the plate on a microscope with a stage-top incubator.

-

Acquire images of the scratch at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Analyze the images to measure the area of the scratch at each time point.

-

Calculate the rate of wound closure for each condition.

-

Compare the migration rates in the presence and absence of this compound to determine the effect of inhibiting LPA production on cell migration.

Transwell Migration Assay

This protocol details a method to study the effect of this compound on the chemotactic migration of individual cells.

Materials:

-

Cell line of interest

-

Transwell inserts with appropriate pore size

-

Serum-free medium

-

Chemoattractant (e.g., LPA or serum)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Pre-treat the cells with different concentrations of this compound or vehicle control in serum-free medium for a few hours.

-

Place the transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Seed the pre-treated cells in serum-free medium into the upper chamber of the transwell inserts.

-

Incubate the plate for a period sufficient for cell migration to occur (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.

-

Compare the number of migrated cells between the different treatment groups.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the use of this compound in LPA research.

Caption: LPA Signaling Pathway and the inhibitory action of this compound on Autotaxin.

References

- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

S32826 and its effect on different autotaxin isoforms

An In-depth Technical Guide on S32826 and its Effect on Autotaxin Isoforms

Introduction to Autotaxin and this compound

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that plays a critical role in lipid signaling.[1] It is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the bloodstream.[2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA, a bioactive lipid mediator that influences a wide array of cellular processes by binding to at least six G protein-coupled receptors (LPAR1-6).[3][4][5] The ATX-LPA signaling axis is implicated in various physiological and pathological conditions, including cancer, inflammation, and fibrosis.[3]

The human ATX gene exhibits complex alternative splicing, resulting in at least five different isoforms: α, β, γ, δ, and ε.[5][6] These isoforms differ in their tissue distribution and potentially in their functional properties, though all possess lysophospholipase D (lysoPLD) activity.[5][6] The β and δ isoforms are considered the major and most stable forms.[6]

This compound, or [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent, nanomolar inhibitor of autotaxin discovered through high-throughput screening.[2] It serves as a valuable pharmacological tool for the in vitro investigation of the ATX-LPA pathway, although its utility in in vivo models is limited by poor stability and bioavailability.[2][7]

Inhibitory Effect of this compound on Autotaxin Isoforms

This compound has been demonstrated to be a pan-inhibitor of autotaxin, showing similar potent inhibitory effects across the various isoforms, specifically the α, β, and γ isoforms.[2][8] This broad activity makes it a useful tool for studying the overall function of ATX without isoform-specific bias.

Quantitative Inhibitory Data

The inhibitory potency of this compound against autotaxin has been quantified using several biochemical assays. The half-maximal inhibitory concentration (IC50) values vary depending on the specific enzymatic activity being measured (phosphodiesterase vs. lysophospholipase D) and the detection method used. The majority of detailed quantitative studies have been performed using the ATX β isoform.

| Target Enzyme/Process | Assay Method | IC50 Value (nM) | Reference |

| Autotaxin (isoform non-specific) | Not Specified | 8.8 | [8] |

| Autotaxin β (Phosphodiesterase Activity) | pNppp colorimetric assay | 9 | [7] |

| Autotaxin β (lysoPLD Activity) | Enzyme-linked fluorescence detection | 5.6 | [3][7] |

| Autotaxin β (lysoPLD Activity) | Autoradiography by TLC with [14C]LPC | 47 | [7] |

| LPA Release from 3T3-F442A adipocytes | Cellular Assay | 90 | [7][8] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of autotaxin, targeting the enzyme's active site. It potently inhibits both the phosphodiesterase and the physiologically crucial lysophospholipase D (lysoPLD) activities of ATX.[7] By blocking the catalytic function of ATX, this compound prevents the conversion of LPC to LPA, thereby downregulating the entire downstream signaling cascade initiated by LPA binding to its receptors.

Experimental Protocols

The determination of this compound's inhibitory activity on autotaxin isoforms relies on assays that measure either the consumption of the substrate (LPC) or the generation of a product (LPA or a reporter molecule).

Lysophospholipase D (lysoPLD) Activity Assay (Radiometric TLC)

This method directly measures the conversion of LPC to LPA and is considered a gold standard for assessing lysoPLD activity.

-

Principle: Radiolabeled [14C]lysophosphatidylcholine is used as a substrate. The enzymatic reaction produces [14C]LPA. The lipids are then extracted and separated using thin-layer chromatography (TLC). The radioactivity corresponding to the LPA spot is quantified to determine enzyme activity.

-

Protocol Outline:

-

Recombinant autotaxin (specific isoform) is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by adding the substrate, [14C]LPC.

-

The reaction is allowed to proceed for a defined period at 37°C and is then terminated by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).

-

Lipids are extracted from the aqueous phase.

-

The extracted lipids are spotted onto a TLC plate and developed in a suitable solvent system to separate LPA from LPC.

-

The TLC plate is dried, and the radioactive spots are visualized and quantified using a phosphorimager or by scraping the silica and using liquid scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

-

Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This assay utilizes an artificial substrate that produces a colored product upon cleavage by ATX's phosphodiesterase activity.

-

Principle: The substrate p-nitrophenyl phenylphosphonate (pNppp) is hydrolyzed by ATX to release p-nitrophenol, a chromophore that can be quantified by measuring absorbance at ~405 nm.[7]

-

Protocol Outline:

-

Autotaxin enzyme is incubated with various concentrations of this compound in a 96-well plate.

-

The reaction is started by adding the pNppp substrate.

-

The plate is incubated at 37°C.

-

The absorbance is read kinetically or at a fixed endpoint using a microplate reader.

-

The rate of p-nitrophenol production is used to determine the level of inhibition for each this compound concentration and to calculate the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for evaluating the inhibitory potency of this compound against an autotaxin isoform.

Conclusion

This compound is a highly potent, non-isoform-selective inhibitor of autotaxin.[2][8] It effectively blocks the enzymatic activity responsible for the production of the signaling lipid LPA. The quantitative data, derived from robust biochemical and cellular assays, confirm its nanomolar potency.[3][7] While its pharmacokinetic properties limit its use in in vivo animal models, this compound remains an indispensable pharmacological tool for researchers in drug development and cell biology to probe the function of the ATX-LPA signaling axis in in vitro and ex vivo systems.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. usbio.net [usbio.net]

- 8. medchemexpress.com [medchemexpress.com]

S32826: A Technical Guide for Investigating the Autotaxin-Lysophosphatidic Acid (ATX-LPA) Axis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling phospholipid. LPA exerts its diverse cellular effects by activating a family of G protein-coupled receptors (GPCRs). The central role of the ATX-LPA axis in numerous diseases has established ATX as a significant therapeutic target.

This technical guide provides an in-depth overview of S32826, a potent nanomolar inhibitor of autotaxin. While its poor in vivo stability and bioavailability limit its therapeutic application, this compound serves as an invaluable pharmacological tool for the in vitro and cell-based investigation of the ATX-LPA axis.[1] This document outlines its mechanism of action, presents key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.

This compound: Mechanism of Action and Biochemical Data

This compound, chemically known as [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent inhibitor of autotaxin.[1] It was discovered through systematic screening of thousands of compounds using a colorimetric assay that leverages the phosphodiesterase activity of autotaxin.[1]

Mechanism of Inhibition

This compound acts as a competitive inhibitor of autotaxin. The autotaxin active site is comprised of a tripartite binding site: a deep hydrophobic pocket that accommodates the lipid tail of the substrate, a bimetallic (two Zn²⁺ ions) catalytic site where hydrolysis occurs, and a solvent-accessible tunnel. This compound is classified as a type I inhibitor, meaning it mimics the substrate, lysophosphatidylcholine (LPC), by occupying the catalytic site.[2] Its phosphonic acid head group likely interacts with the zinc ions in the catalytic site, while its hydrophobic tail occupies the lipid-binding pocket, thereby blocking substrate access and inhibiting LPA production.

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized across different autotaxin isoforms and in various assay formats. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Autotaxin Isoform(s) | Assay Condition | Reference |

| IC₅₀ | 8.8 nM | Recombinant human ATX-β | Enzymatic assay | [3] |

| IC₅₀ | Similar inhibitory effects | α, β, and γ | Not specified | [3] |

| Assay Type | Cell Line | Parameter | Value | Reference |

| LPA Release Assay | 3T3-F442A adipocytes | IC₅₀ | 90 nM | [3] |

| LPA Release Assay | 3T3-F442A adipocytes | Maximal Inhibition | 80% at 500 nM | [3] |

Experimental Protocols

In Vitro Autotaxin Activity Assay (Colorimetric)

This protocol is adapted from established methods for screening autotaxin inhibitors and can be used to determine the IC₅₀ of this compound.[4][5]

Materials:

-

Recombinant human Autotaxin (ATX)

-

This compound

-

Autotaxin Assay Buffer (50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂)

-

Autotaxin Substrate: bis(p-nitrophenyl) phosphate (pNPP)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405-415 nm

-

Solvent for inhibitor (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations for the IC₅₀ curve (e.g., 0.1 nM to 1 µM).

-

Dilute the recombinant human ATX in ice-cold Assay Buffer to the desired working concentration.

-

Reconstitute the pNPP substrate in Assay Buffer to the final desired concentration.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a fixed volume of diluted ATX solution and the corresponding this compound dilution.

-

100% Activity Control Wells: Add the same volume of diluted ATX solution and the solvent used for the inhibitor (without this compound).

-

Background Control Wells: Add the same volume of Assay Buffer and the inhibitor solvent (without ATX and this compound).

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to all wells.

-

Cover the plate and incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405-415 nm using a microplate reader.

-

Subtract the average absorbance of the Background Control wells from the absorbance readings of all other wells.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of 100% Activity Control Well)] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay for LPA Release from Adipocytes

This protocol describes how to measure the inhibitory effect of this compound on LPA release from differentiated adipocytes.[3]

Materials:

-

3T3-F442A preadipocyte cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Reagents and equipment for LPA extraction and quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-F442A preadipocytes in standard cell culture medium until confluent.

-

Induce differentiation by replacing the culture medium with adipocyte differentiation medium.

-

Maintain the cells in differentiation medium for a specified period (e.g., 10 days), replacing the medium every 2-3 days, until a mature adipocyte phenotype is observed.

-

-

Inhibitor Treatment:

-

Prepare various concentrations of this compound in the appropriate cell culture medium.

-

Remove the differentiation medium from the mature adipocytes and wash the cells with PBS.

-

Add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with solvent but no inhibitor).

-

Incubate the cells with the inhibitor for the desired duration (e.g., 24 hours).

-

-

LPA Extraction and Quantification:

-

Collect the cell culture supernatant.

-

Perform a lipid extraction from the supernatant using a suitable method (e.g., Bligh-Dyer extraction).

-

Quantify the amount of LPA in the lipid extracts using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Normalize the LPA levels to a relevant parameter, such as total protein concentration in the corresponding cell lysate.

-

Calculate the percentage of inhibition of LPA release for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Enzymatic Inhibition Profile of S32826: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S32826 has emerged as a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). This technical guide provides an in-depth overview of the enzymatic inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development targeting the autotaxin-LPA axis.

Data Presentation: Quantitative Inhibition Profile of this compound

The inhibitory potency and selectivity of this compound have been characterized using various enzymatic assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against Autotaxin

| Enzyme Target | Assay Type | Substrate | IC50 Value | Reference |

| Autotaxin (isoforms α, β, γ) | Colorimetric | bis(p-nitrophenyl) phosphate (bis-pNPP) | 8.8 nM | [1] |

| Autotaxin β | Phosphodiesterase | Not Specified | 9 nM | [2] |

| Autotaxin β | LysoPLD (fluorescence) | FS-3 | 5.6 nM | [2] |

| Autotaxin β | LysoPLD (autoradiography by TLC) | [14C]lyso-phosphatidylcholine | 47 nM | [2] |

| Autotaxin | LPA Release from Adipocytes | Endogenous | 90 nM | [3] |

Table 2: Selectivity Profile of this compound

| Enzyme/Receptor Target | IC50 Value | Fold Selectivity vs. Autotaxin (8.8 nM) | Reference |

| Src | ~ 6 µM | ~682 | [2] |

| PTP-1B | 15 µM | ~1705 | [2] |

| 29 Other Receptors and Enzymes | Little to no activity | > 1000 | [2] |

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using Graphviz.

Experimental Protocols

Detailed methodologies for the key enzymatic assays used to characterize the inhibitory profile of this compound are provided below.

Fluorogenic Autotaxin Activity Assay

This assay measures the lysophospholipase D (lysoPLD) activity of autotaxin using a fluorogenic substrate, FS-3.

Materials:

-

Recombinant human autotaxin

-

FS-3 (fluorogenic substrate)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM KCl, 140 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 8.0

-

This compound

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 520-530 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of autotaxin in assay buffer.

-

Prepare a stock solution of FS-3 in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 50 µL of assay buffer.

-

Add 25 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Add 25 µL of the autotaxin enzyme solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the FS-3 substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][6]

-

Colorimetric Phosphodiesterase Assay

This assay measures the phosphodiesterase activity of autotaxin using the artificial substrate bis(p-nitrophenyl) phosphate (bis-pNPP).

Materials:

-

Recombinant human autotaxin

-

bis(p-nitrophenyl) phosphate (bis-pNPP)

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂

-

This compound

-

96-well clear, flat-bottom plates

-

Absorbance plate reader (405-415 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of autotaxin in assay buffer.

-

Prepare a stock solution of bis-pNPP in assay buffer. The final concentration in the assay is typically 3 mM.[2]

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 150 µL of diluted Assay Buffer.

-

Add 10 µL of the this compound dilutions (or solvent control) to the respective wells.

-

Add 10 µL of the autotaxin enzyme solution to each well (except for the background wells). For background wells, add 10 µL of Assay Buffer.

-

Initiate the reactions by adding 20 µL of the Autotaxin Substrate (bis-pNPP) to all wells.

-

Cover the plate and incubate for 30 minutes at 37°C.[2]

-

Read the absorbance at a wavelength between 405-415 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the background wells from the absorbance of all other wells.

-

Calculate the percent inhibition for each this compound concentration compared to the control (no inhibitor).

-

Plot the percent inhibition as a function of the this compound concentration to determine the IC50 value.[2]

-

Radioactive Thin-Layer Chromatography (TLC) Assay

This assay directly measures the conversion of radiolabeled lysophosphatidylcholine ([14C]LPC) to [14C]lysophosphatidic acid ([14C]LPA).

Materials:

-

Recombinant human autotaxin

-

[14C]lyso-phosphatidylcholine ([14C]LPC)

-

Assay Buffer (e.g., Tris-HCl buffer with relevant salts)

-

This compound

-

TLC plates (e.g., silica gel)

-

Developing solvent system (to separate LPA and LPC)

-

Phosphorimager or other radioactivity detection system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, varying concentrations of this compound, and the autotaxin enzyme.

-

Pre-incubate for a defined period at 37°C.

-

Initiate the reaction by adding [14C]LPC.

-

Incubate the reaction mixture for a specific time at 37°C.

-

-

Extraction and TLC:

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol/HCl) to extract the lipids.

-

Centrifuge to separate the phases and collect the organic (lower) phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate [14C]LPC and [14C]LPA.

-

-

Detection and Analysis:

-

Dry the TLC plate and expose it to a phosphor screen or scan it with a radio-TLC scanner.

-

Quantify the radioactivity of the spots corresponding to [14C]LPC and [14C]LPA.

-

Calculate the percentage of [14C]LPC converted to [14C]LPA for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition of LPA formation against the this compound concentration.[1]

-

Conclusion

This compound is a highly potent and selective inhibitor of autotaxin, targeting its enzymatic activity in the nanomolar range. Its inhibitory profile has been consistently demonstrated across various assay platforms, including fluorogenic, colorimetric, and radioactive methods. The high selectivity of this compound for autotaxin over other enzymes makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the autotaxin-LPA signaling axis. The detailed protocols and workflows provided in this guide offer a practical resource for researchers aiming to study this compound or other autotaxin inhibitors. Further investigation into the precise kinetics of inhibition (i.e., determination of the Ki value) would provide a more complete understanding of its mechanism of action.

References

- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echelon-inc.com [echelon-inc.com]

- 5. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 6. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]

Preliminary Studies on S32826 in Oncology Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: S32826 has been identified as a potent, nanomolar inhibitor of autotaxin (ATX), an enzyme crucial in the production of lysophosphatidic acid (LPA). LPA is a signaling phospholipid involved in various cellular processes, including cell growth and motility, making the ATX-LPA pathway a target of interest in oncology research.[1] This document provides a technical guide to the preliminary in vitro studies of this compound in oncology models, summarizing its mechanism of action, experimental methodologies, and relevant data. Due to poor in vivo stability and/or bioavailability, studies in animal models have not been conducted.[1]

Core Mechanism of Action

This compound, chemically identified as [4-(tetradecanoylamino)benzyl]phosphonic acid, functions as a powerful inhibitor of autotaxin.[1] Autotaxin facilitates the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1] LPA, in turn, exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that influence cell proliferation, migration, and survival—hallmarks of cancer progression.[1]

The inhibitory action of this compound on autotaxin disrupts this pathway, leading to a reduction in LPA levels. This disruption is the primary mechanism through which this compound is hypothesized to exert its anti-cancer effects in cellular models.

References

Methodological & Application

Application Notes and Protocols for S32826 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

S32826 is a potent and selective nanomolar inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is critically involved in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway has been implicated in the progression of various diseases, notably cancer. These application notes provide detailed protocols for utilizing this compound as a pharmacological tool to investigate the role of the ATX-LPA pathway in cancer cell biology.

Mechanism of Action

Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating downstream signaling cascades that promote cancer cell proliferation and migration. This compound competitively inhibits the enzymatic activity of autotaxin, thereby blocking the production of LPA and attenuating its downstream effects.

Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its effects on cancer cell lines.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Source |

| Autotaxin IC₅₀ | 8.8 nM | [Not directly cited] |

| LPA Release IC₅₀ (3T3-F442A adipocytes) | 90 nM | [Not directly cited] |

Table 2: Effect of this compound on Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)

| Cell Line | Cancer Type | Assay | IC₅₀ / Effect |

| A2058 | Melanoma | Migration | Qualitative inhibition observed |

| MDA-MB-435 | Melanoma | Migration | Qualitative inhibition observed[1] |

| HT-1080 | Fibrosarcoma | Proliferation | Expected to inhibit |

| MDA-MB-231 | Breast Cancer | Migration | Expected to inhibit |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells, such as the HT-1080 fibrosarcoma cell line.

Materials:

-

HT-1080 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count HT-1080 cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Figure 2: Workflow for the MTT cell proliferation assay with this compound.

Cell Migration Assay (Boyden Chamber Assay)

This protocol is adapted to assess the inhibitory effect of this compound on the migration of highly invasive cancer cells, such as the A2058 melanoma cell line.

Materials:

-

A2058 melanoma cells

-

Serum-free medium (e.g., DMEM)

-

Complete growth medium (e.g., DMEM with 10% FBS) as a chemoattractant

-

This compound (stock solution in DMSO)

-

Boyden chamber inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture A2058 cells to 80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.

-

In the upper chamber (the insert), add 100 µL of the cell suspension.

-

Add different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not formed, but rather the inhibitor's effect on migration towards a chemoattractant is measured.

-

-

Incubation:

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

-

Fixation and Staining:

-

Carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

-

Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Using a microscope, count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field.

-

-

Data Analysis:

-

Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.

-

Express the data as a percentage of migration relative to the control.

-

Figure 3: Workflow for the Boyden chamber cell migration assay with this compound.

Troubleshooting

-

Low cell viability in control wells (MTT assay): Check cell seeding density and ensure cells are healthy and in the logarithmic growth phase.

-

High background in MTT assay: Use serum-free medium during the MTT incubation step.

-

No migration in control wells (Boyden chamber): Ensure the chemoattractant is potent enough for the cell line used and that the pore size of the insert is appropriate.

-

Inconsistent results: Ensure accurate and consistent cell counting and seeding. Maintain sterile techniques to avoid contamination.

Conclusion

This compound is a valuable research tool for elucidating the role of the autotaxin-LPA signaling pathway in cancer biology. The provided protocols offer a framework for investigating the effects of this compound on cancer cell proliferation and migration. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to generate robust and reliable data.

References

Application Notes and Protocols for Utilizing S32826 in Phosphodiesterase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

S32826 is a potent and selective nanomolar inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted enzyme with lysophospholipase D (lysoPLD) activity that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis, making autotaxin a significant therapeutic target.[3][4]

These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in various phosphodiesterase activity assays designed to measure the enzymatic activity of autotaxin. The provided methodologies are essential for researchers screening for novel autotaxin inhibitors or investigating the function of the ATX-LPA signaling pathway.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of autotaxin, effectively blocking the enzyme's phosphodiesterase activity. This inhibition prevents the conversion of LPC to LPA, thereby attenuating downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs). This compound has been shown to be effective against various isoforms of autotaxin, including α, β, and γ.[1]

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound against autotaxin has been quantified using several assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Assay Type | Substrate | Autotaxin Isoform | IC50 (nM) | Reference |

| Colorimetric | p-Nitrophenyl phenylphosphonate (pNppp) | ATX β | 9 | United States Biological |

| Enzyme-linked Fluorescence Detection | N/A | ATX β | 5.6 | United States Biological |

| Autoradiography by TLC | [14C]lyso-phosphatidylcholine | ATX β | 47 | United States Biological |

| Fluorogenic | FS-3 | Recombinant ATX β | 8.8 | Cayman Chemical |

| Cell-based (LPA release) | Endogenous | N/A (from 3T3-F442A adipocytes) | 90 | MedchemExpress.com, Cayman Chemical |

Signaling Pathway

The following diagram illustrates the autotaxin-LPA signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Herein are detailed protocols for three common in vitro assays to measure the phosphodiesterase activity of autotaxin and the inhibitory effect of compounds like this compound.

Protocol 1: Fluorogenic Autotaxin Activity Assay using FS-3 Substrate

This assay utilizes a fluorogenic substrate, FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[5][6]

Materials:

-

Recombinant human autotaxin

-

This compound (positive control inhibitor)

-

FS-3 fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

-

Prepare a stock solution of this compound and any test compounds in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound and test compounds in Assay Buffer.

-

Add 10 µL of the diluted compounds or vehicle control (for uninhibited and blank wells) to the wells of the 96-well plate.

-

Add 80 µL of recombinant autotaxin (e.g., 2 nM final concentration) diluted in Assay Buffer to all wells except the blank. Add 80 µL of Assay Buffer to the blank wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Prepare the FS-3 substrate solution in Assay Buffer (e.g., 1 µM final concentration).

-

Initiate the enzymatic reaction by adding 10 µL of the FS-3 solution to all wells.

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Calculate the percent inhibition for each concentration of this compound and test compounds relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Colorimetric Autotaxin Activity Assay based on Choline Release

This assay measures the choline released from the hydrolysis of LPC by autotaxin. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product.[7]

Materials:

-

Recombinant human autotaxin

-

This compound

-

Lysophosphatidylcholine (LPC)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., TOOS or DAOS with 4-aminoantipyrine)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100)

-

96-well clear microplate

-

Absorbance plate reader (wavelength dependent on chromogen, e.g., 555 nm for TOOS)

Procedure:

-

Prepare stock solutions and serial dilutions of this compound and test compounds.

-

Prepare a reaction mixture containing choline oxidase, HRP, and the chromogenic substrate in Assay Buffer.

-

Add 50 µL of the reaction mixture to each well of the 96-well plate.

-

Add 10 µL of diluted this compound, test compounds, or vehicle control to the appropriate wells.

-

Add 20 µL of recombinant autotaxin diluted in Assay Buffer to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of LPC substrate solution (e.g., 1 mM final concentration) to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percent inhibition for each inhibitor concentration compared to the uninhibited control. Determine the IC50 value as described in Protocol 1.

Protocol 3: Colorimetric Autotaxin Activity Assay using bis-pNPP

This assay uses an artificial substrate, bis-(p-nitrophenyl) phosphate (bis-pNPP), which is hydrolyzed by autotaxin to produce p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.

Materials:

-

Recombinant human autotaxin

-

This compound

-

bis-(p-nitrophenyl) phosphate (bis-pNPP)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2)

-

96-well clear microplate

-

Absorbance plate reader (405-415 nm)

Procedure:

-

Prepare stock solutions and serial dilutions of this compound and test compounds.

-

Add 150 µL of Assay Buffer to each well.

-

Add 10 µL of diluted this compound, test compounds, or vehicle control to the appropriate wells.

-

Add 10 µL of recombinant autotaxin diluted in Assay Buffer to all wells except the background. Add 10 µL of Assay Buffer to the background wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of bis-pNPP substrate solution (e.g., 3 mM final concentration) to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405-415 nm.

-

Data Analysis: Subtract the absorbance of the background from all other readings. Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Experimental Workflow

The following diagram outlines a general experimental workflow for screening and characterizing autotaxin inhibitors like this compound.

Conclusion

This compound is an invaluable tool for studying the phosphodiesterase activity of autotaxin. Its high potency and selectivity make it an ideal positive control for inhibitor screening campaigns and for validating new assay methodologies. The protocols provided here offer robust and reliable methods for quantifying autotaxin activity and its inhibition, thereby facilitating research and drug development efforts targeting the ATX-LPA signaling pathway.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 6. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 7. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

S32826: Application Notes and Protocols for a Potent Autotaxin Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction